Ethyl 4-chloro-2,5-dimethoxybenzoate
Description
Ethyl 4-chloro-2,5-dimethoxybenzoate is a substituted benzoate ester characterized by a benzene ring with methoxy (-OCH₃) groups at positions 2 and 5, a chlorine atom at position 4, and an ethyl ester (-COOCH₂CH₃) at position 1. This compound is structurally related to naturally occurring benzoate derivatives found in plants, such as those isolated from Syzygium grijsii (e.g., ethyl 4-hydroxy-3,5-dimethoxybenzoate) . Its synthetic analogs are widely used in pharmaceutical, agrochemical, and material science research due to their bioactive and physicochemical properties.
Properties
Molecular Formula |
C11H13ClO4 |
|---|---|
Molecular Weight |
244.67 g/mol |
IUPAC Name |
ethyl 4-chloro-2,5-dimethoxybenzoate |
InChI |
InChI=1S/C11H13ClO4/c1-4-16-11(13)7-5-10(15-3)8(12)6-9(7)14-2/h5-6H,4H2,1-3H3 |
InChI Key |
MRQWOWCAVLPMIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1OC)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-chloro-2,5-dimethoxybenzoate can be synthesized through several methods. One common route involves the esterification of 4-chloro-2,5-dimethoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-2,5-dimethoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Ester Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide in aqueous solutions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates with various functional groups.
Ester Hydrolysis: Products are 4-chloro-2,5-dimethoxybenzoic acid and ethanol.
Oxidation and Reduction: Products include quinones and alcohols, respectively.
Scientific Research Applications
Ethyl 4-chloro-2,5-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-2,5-dimethoxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloro and methoxy groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Position and Reactivity: this compound’s chlorine at position 4 and methoxy groups at 2 and 5 create steric and electronic effects distinct from analogs like ethyl 3,5-dimethoxybenzoate. The ortho-methoxy groups (position 2) may hinder electrophilic substitution compared to meta-substituted analogs .
Compared to ethyl 3,5-dichloro-4-hydroxybenzoate, the methoxy groups in this compound reduce hydrogen-bonding capacity, affecting solubility in polar solvents .
Functional Diversity :
- This compound’s ester group makes it a versatile intermediate for synthesizing pharmaceuticals or polymers, whereas chlorobenzilate analogs (e.g., ethyl 4-chloro-alpha-(4-chlorophenyl)-alpha-hydroxybenzeneacetate) are optimized for pesticidal activity via additional hydrophobic substituents .
Research Implications and Gaps
- Synthetic Utility : this compound’s structure allows modular derivatization, but its exact reactivity under cross-coupling or nucleophilic substitution conditions remains understudied compared to well-documented analogs like ethyl 3,5-dimethoxybenzoate .
- Biological Activity : While 25C-NBOH HCl’s psychoactivity is linked to serotonin receptor binding, the bioactivity of this compound in mammalian systems is unexplored, presenting a research opportunity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
